C-2 Methylation Eliminates Cis Prolyl Amide Conformer
In a direct head-to-head NMR study of 2-methyl-allo-hydroxyproline-based dipeptides versus their C-2 des-methyl counterparts, the target compound class bearing the C-2 methyl substituent exhibited prolyl amide bonds exclusively in the trans geometry [1]. By contrast, the analogous des-methyl compounds (compounds 11 and 13 in the study) displayed two distinct NMR populations identified as trans and cis conformers coexisting in a 1:0.25 ratio [1]. Variable-temperature NMR from 303K to 343K confirmed that the C-2 methyl group locks the prolyl amide configuration, with minimal temperature-dependent chemical shift deviation (Δδ/ΔT = 1.60 ppb for the N-Me NH proton in the methylated compound) [1].
| Evidence Dimension | Prolyl amide bond cis/trans conformer population ratio |
|---|---|
| Target Compound Data | Exclusively trans (cis conformer not detected; 100% trans within detection limit) |
| Comparator Or Baseline | Des-methyl analog (compounds 11 and 13, C-2 H instead of C-2 CH3): trans:cis = 1:0.25 (~80% trans, ~20% cis) |
| Quantified Difference | Elimination of ~20 percentage-point cis population; conformer purity shift from ~80% trans to 100% trans |
| Conditions | Solution-state ¹H NMR in CDCl₃ and DMSO-d₆; Cbz- and Boc-protected dipeptide models; 298K–343K temperature range; variable-temperature and 2D NOESY/ROESY experiments |
Why This Matters
For peptide engineering and peptidomimetic design, exclusive trans geometry eliminates conformational heterogeneity at the prolyl amide bond, enabling defined backbone topology and reducing entropic penalties upon target binding; this cannot be achieved with non-methylated 4-hydroxyproline carboxamides.
- [1] Tiwari VS, Singh G, Gurudayal, Ampapathi RS, Haq W. Pyrrolidine ring puckering and prolyl amide bond configurations of 2-methyl-allo-hydroxyproline-based dipeptides. Org Biomol Chem. 2019;17(18):4460-4464. doi:10.1039/c9ob00150f. PMID: 30994683. View Source
